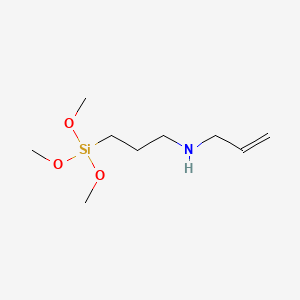
4-(2-Methylphenyl)-4-oxobutanoic acid
Overview
Description
4-(2-Methylphenyl)-4-oxobutanoic acid, also known as 4-MPOB, is an organic acid with a wide range of applications in various scientific fields. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-MPOB has also been studied for its potential therapeutic effects in the human body, including its possible anti-inflammatory and anti-oxidant properties.
Scientific Research Applications
Organic Synthesis
4-(2-Methylphenyl)-4-oxobutanoic acid: is a valuable intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, it can undergo cyclization reactions to form pyrrole derivatives, which are prevalent in many drug molecules due to their pharmacological properties .
Medicinal Chemistry
In medicinal chemistry, this compound can be modified to create derivatives with potential antileishmanial and antimalarial activities. The structural flexibility allows for the synthesis of hydrazine-coupled pyrazoles, which have shown promise in in vitro and in vivo studies against diseases like leishmaniasis and malaria .
Agriculture
4-(2-Methylphenyl)-4-oxobutanoic acid: derivatives can be synthesized to create novel compounds with potential applications in agriculture. These derivatives could be used in the development of new pesticides or herbicides, contributing to more efficient crop protection methods .
Material Science
In material science, this compound’s derivatives can be incorporated into polymers to alter their properties, such as increasing thermal stability or modifying electrical conductivity. This adaptability makes it a candidate for creating advanced materials for various industrial applications .
Environmental Science
The compound’s derivatives could be used in environmental science to develop sensors for detecting pollutants or as part of remediation strategies to neutralize hazardous substances in ecosystems .
Biochemistry
In biochemistry, 4-(2-Methylphenyl)-4-oxobutanoic acid can be used to study enzyme-substrate interactions. Its structural analogs can act as inhibitors or substrates for enzymes, aiding in the understanding of biochemical pathways and the development of therapeutic agents .
Pharmacology
Pharmacologically active derivatives of 4-(2-Methylphenyl)-4-oxobutanoic acid can be synthesized for the development of new drugs. Its versatility allows for the creation of compounds with various biological activities, including antiproliferative properties that could be explored for cancer treatment .
Chemical Engineering
In chemical engineering, this compound can be used in process optimization studies. Its derivatives can serve as model compounds for reaction kinetics analysis, helping to improve the efficiency of chemical production processes .
properties
IUPAC Name |
4-(2-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-4-2-3-5-9(8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESJRHLXEFHLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288636 | |
| Record name | 4-(2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-4-oxobutanoic acid | |
CAS RN |
6939-36-2 | |
| Record name | 6939-36-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6939-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;7-anilino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B1581379.png)










![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)

